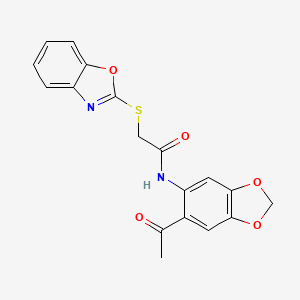
N,N-diethyl-4-(4-methylphenoxy)-1-butanamine
Descripción general
Descripción
N,N-diethyl-4-(4-methylphenoxy)-1-butanamine, also known as MPDB, is a psychoactive drug that belongs to the phenethylamine class. It is a relatively new drug and has not been extensively studied. MPDB is a potent stimulant that has been found to have effects similar to amphetamines. The drug has been synthesized using various methods and has been researched for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of N,N-diethyl-4-(4-methylphenoxy)-1-butanamine is still not fully understood. It is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation and alertness, as well as a feeling of euphoria. N,N-diethyl-4-(4-methylphenoxy)-1-butanamine has also been found to have some affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N,N-diethyl-4-(4-methylphenoxy)-1-butanamine has been found to have a number of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause vasoconstriction. It has also been found to increase body temperature and cause sweating. N,N-diethyl-4-(4-methylphenoxy)-1-butanamine has been found to have effects on the central nervous system, including increased alertness, focus, and euphoria. It has also been found to have effects on the peripheral nervous system, including increased muscle tension and decreased appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-4-(4-methylphenoxy)-1-butanamine has some advantages and limitations for lab experiments. One advantage is that it has been found to have effects similar to amphetamines, which are well-researched and understood. This makes it a potentially useful tool for studying the effects of amphetamines on the brain and body. However, one limitation is that N,N-diethyl-4-(4-methylphenoxy)-1-butanamine is a relatively new drug and has not been extensively studied. This means that its effects and potential uses are still not fully understood.
Direcciones Futuras
There are many potential future directions for research on N,N-diethyl-4-(4-methylphenoxy)-1-butanamine. One area of interest is the drug's potential use in neuroscience research, particularly in the study of neurotransmitters and their role in various physiological processes. Another area of interest is the drug's potential use in the treatment of various neurological and psychiatric disorders. However, more research is needed to fully understand the drug's effects and potential uses.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-(4-methylphenoxy)-1-butanamine has been researched for its potential use as a psychoactive drug. It has been found to have effects similar to amphetamines and has been used as a recreational drug. However, its potential use in scientific research is still being explored. N,N-diethyl-4-(4-methylphenoxy)-1-butanamine has been found to have potential applications in neuroscience research, particularly in the study of neurotransmitters and their role in various physiological processes.
Propiedades
IUPAC Name |
N,N-diethyl-4-(4-methylphenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-16(5-2)12-6-7-13-17-15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJZWTFYDLQOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4818929.png)
![1-[4-(acetylamino)phenyl]-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4818937.png)
![6-{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4818941.png)
![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4818945.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4818953.png)

![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4818963.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4818968.png)

![N-(5-{2-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4818983.png)


![2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone](/img/structure/B4819012.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]acrylamide](/img/structure/B4819020.png)